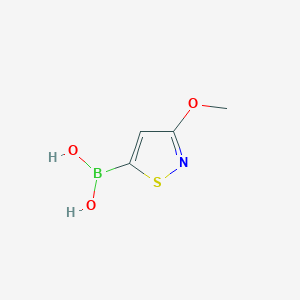

(3-Methoxy-1,2-thiazol-5-yl)boronic acid

Description

Properties

IUPAC Name |

(3-methoxy-1,2-thiazol-5-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BNO3S/c1-9-4-2-3(5(7)8)10-6-4/h2,7-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKSRAACQREZFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NS1)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2246660-91-1 | |

| Record name | (3-methoxy-1,2-thiazol-5-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical Properties of (3-Methoxy-1,2-thiazol-5-yl)boronic acid

Executive Summary

(3-Methoxy-1,2-thiazol-5-yl)boronic acid is a specialized heteroaryl building block used primarily in the synthesis of pharmaceutical agents requiring the isothiazole scaffold. As a 5-membered heteroaromatic boronic acid, it occupies a "privileged but precarious" chemical space: it offers unique bioisosteric properties (mimicking thiazoles and pyridines) but suffers from inherent instability characteristic of electron-rich azole boronic acids.

This guide provides a comprehensive technical analysis of its properties, synthesis, and reactivity, with a specific focus on overcoming the challenge of protodeboronation —the primary failure mode in cross-coupling reactions involving this motif.

Chemical Identity & Structural Analysis[1][2]

| Property | Detail |

| IUPAC Name | This compound |

| Common Name | 3-Methoxyisothiazole-5-boronic acid |

| CAS Number | 121553175 (PubChem CID); Note: Often custom synthesized or sold as pinacol ester |

| Molecular Formula | C₄H₆BNO₃S |

| Molecular Weight | 158.97 g/mol |

| Predicted pKa | ~7.2 – 7.5 (Boronic acid group) |

| Appearance | Off-white to pale yellow solid (hygroscopic) |

Structural Electronics

The isothiazole ring is an electron-deficient aromatic system relative to thiophene but electron-rich relative to pyridine.

-

3-Methoxy Group: Acts as an Electron Donating Group (EDG) via resonance (+M), increasing electron density within the ring. While this can enhance potency in biological targets, it electronically activates the C5 position.

-

5-Boronic Acid: Positioned adjacent to the sulfur atom. The C5 position in isothiazoles is the most acidic (pKa of C5-H is ~29), making it the site of kinetic lithiation but also the site most susceptible to electrophilic attack (protodeboronation) once the boron is attached.

Synthesis & Stability Profile

Synthetic Accessibility

The primary route to this compound is via directed lithiation of 3-methoxyisothiazole. The sulfur atom directs lithiation to the C5 position due to the stabilization of the adjacent carbanion (alpha-lithiation).

Protocol (Adapted from Standard Isothiazole Lithiation):

-

Starting Material: 3-Methoxyisothiazole.

-

Lithiation: Treat with n-BuLi (1.1 equiv) in anhydrous THF at -78 °C .

-

Borylation: Quench the C5-lithio species with triisopropyl borate (B(OiPr)₃).

-

Hydrolysis: Acidic hydrolysis (dilute HCl) yields the free boronic acid.

The Protodeboronation Challenge

Like 2-pyridyl and 5-thiazolyl boronic acids, this compound is highly unstable towards protodeboronation. This decomposition is accelerated by:

-

Base: High pH promotes the formation of the boronate "ate" complex, which is the reactive species for Suzuki coupling but also the precursor for base-catalyzed deboronation.

-

Heat: Temperatures >60 °C significantly increase the rate of C-B bond cleavage.

-

Metal Salts: Certain metal impurities can catalyze the cleavage.

Mechanism of Instability: The decomposition often proceeds via a zwitterionic intermediate or direct protonolysis of the boronate anion.

Figure 1: Pathway of base-catalyzed protodeboronation competing with productive coupling.[1]

Reactivity: Optimization of Suzuki-Miyaura Coupling

To successfully couple this compound, one must operate in a "Goldilocks zone": the catalyst must be active enough to facilitate transmetallation faster than the rate of protodeboronation.

Recommended Reaction Conditions

| Parameter | Recommendation | Rationale |

| Catalyst | Pd(OAc)₂ / SPhos or Pd-XPhos G3 | Bulky, electron-rich phosphine ligands accelerate oxidative addition and transmetallation, outcompeting decomposition. |

| Base | K₃PO₄ or CsF | Weaker or anhydrous bases reduce the concentration of the labile boronate "ate" complex. Avoid strong bases like NaOH. |

| Solvent | 1,4-Dioxane / H₂O (9:1) or THF | Aprotic organic solvents with minimal water are preferred. |

| Temperature | 40 – 60 °C | Keep temperature as low as possible. High heat (>80 °C) guarantees yield loss to deboronation. |

| Additives | CuCl (1.0 equiv) | Copper(I) salts can facilitate the "Liebeskind-Srogl" type effect or stabilize the transmetallation step in difficult heteroaryl couplings. |

Experimental Protocol (Bench-Stable Conditions)

Standard procedure for coupling sensitive heteroaryl boronic acids.

-

Charge: In a glovebox or under Argon, charge a reaction vial with Aryl Halide (1.0 equiv), this compound (1.5 equiv), Pd-XPhos G3 (2-5 mol%), and K₃PO₄ (2.0 equiv).

-

Solvent: Add degassed 1,4-dioxane (0.1 M concentration).

-

Reaction: Seal and stir at 50 °C. Monitor by LCMS every hour.

-

Workup: Do not perform an acidic workup (risk of hydrolyzing the methoxy group or ring cleavage). Filter through Celite and concentrate.

Medicinal Chemistry Applications

The 3-methoxyisothiazole moiety acts as a bioisostere for:

-

3-Methoxypyridine: Similar H-bond acceptor capability but with altered lipophilicity (LogP) and metabolic clearance profile.

-

Thiazole: The methoxy group introduces a vector for H-bonding that the parent thiazole lacks, potentially improving solubility and target affinity.

Metabolic Considerations:

-

The methoxy group is a potential site for O-demethylation by CYPs (yielding the isothiazol-3-one tautomer).

-

The isothiazole ring itself is generally stable to oxidation but can be susceptible to reductive ring opening under specific metabolic conditions (e.g., interaction with glutathione).

References

-

Synthesis of Isothiazoles

- Isothiazoles: Synthesis, Properties, and Applications. Thieme Chemistry (Science of Synthesis).

-

Source:

-

Protodeboronation Mechanisms

- Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." J. Am. Chem. Soc., 2017.

-

Source:

-

Suzuki Coupling of Unstable Boronic Acids

-

Knapp, D. M., et al. "MIDA Boronates: A General Solution for Unstable Boronic Acids."[1] J. Am. Chem. Soc., 2009.

-

Source:

-

-

Isothiazole Bioisosteres

- Bioisosteres in Medicinal Chemistry, Wiley-VCH, 2012.

-

Source:

Sources

Molecular weight and structure of 3-methoxythiazol-5-ylboronic acid

Technical Monograph: Molecular Weight and Structural Characterization of 2-Methoxythiazol-5-ylboronic Acid

Part 1: Executive Summary & Nomenclature Clarification

Status: Nomenclature Correction Required

This guide addresses the structural and physicochemical properties of 2-methoxythiazol-5-ylboronic acid and its pinacol ester derivative.

Critical Note on "3-Methoxy" Nomenclature: The query "3-methoxythiazol-5-ylboronic acid" contains a nomenclature conflict regarding the 1,3-thiazole ring system. In standard IUPAC numbering for thiazole:

-

Position 1: Sulfur (S)

-

Position 2: Carbon (C2)

-

Position 3: Nitrogen (N)[1]

-

Position 5: Carbon (C5)[3]

A methoxy group at Position 3 (Nitrogen) would result in a cationic N-methoxythiazolium species, which is chemically unstable as a neutral boronic acid reagent. The commercially relevant and synthetically accessible building block is 2-methoxythiazol-5-ylboronic acid (methoxy group at C2). This guide focuses on this verified structure.

Part 2: Structural Characterization & Molecular Weight

The compound exists primarily in two forms in research contexts: the free boronic acid (often in equilibrium with its trimeric boroxine anhydride) and the stable pinacol ester.

Physicochemical Data Table

| Property | Free Acid (Theoretical Parent) | Pinacol Ester (Commercial Form) |

| IUPAC Name | (2-Methoxythiazol-5-yl)boronic acid | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole |

| CAS Number | Not widely listed (unstable) | 1312765-17-5 |

| Molecular Formula | C₄H₆BNO₃S | C₁₀H₁₆BNO₃S |

| Molecular Weight | 158.97 g/mol | 241.12 g/mol |

| Exact Mass | 159.016 | 241.094 |

| Physical State | Hygroscopic solid / Boroxine mix | White to off-white crystalline solid |

| Solubility | DMSO, Methanol (reacts with alcohols) | DCM, THF, Ethyl Acetate, DMSO |

Electronic Structure & Reactivity

-

Thiazole Ring: The 1,3-thiazole core is electron-deficient compared to thiophene but electron-rich compared to pyridine.

-

2-Methoxy Substituent: Acts as an electron-donating group (EDG) via resonance (+M effect) into the ring, stabilizing the C5 position. However, the inductive effect (-I) of the adjacent nitrogen and sulfur makes C2 highly electrophilic (prone to nucleophilic aromatic substitution,

). -

C5-Boronic Acid: The C5 position is the most nucleophilic carbon in the thiazole ring, making it the preferred site for electrophilic substitution (like borylation).

Part 3: Synthesis & Experimental Protocols

Methodology: The most reliable route to 2-methoxythiazol-5-ylboronic species is via Directed Lithiation . The proton at C5 is the most acidic on the ring, allowing selective deprotonation.

Workflow Diagram (DOT Visualization)

Caption: Figure 1. Synthesis of 2-methoxythiazol-5-ylboronate via lithiation-borylation sequence.

Detailed Protocol: Synthesis of Pinacol Ester

Note: This protocol produces the stable pinacol ester, preferred for storage.

-

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and rubber septum under Argon atmosphere.

-

Reagents:

-

2-Methoxythiazole (1.0 eq)

-

n-Butyllithium (1.2 eq, 2.5 M in hexanes)

-

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.3 eq)

-

Anhydrous THF (0.2 M concentration relative to substrate)

-

-

Procedure:

-

Step A: Dissolve 2-methoxythiazole in anhydrous THF and cool to -78°C (dry ice/acetone bath).

-

Step B: Add n-BuLi dropwise over 10 minutes. The solution may turn yellow/orange. Stir for 30 minutes at -78°C to ensure complete lithiation at C5.

-

Step C: Add the borolane reagent dropwise. Stir for 1 hour at -78°C, then allow the mixture to warm to room temperature (RT) over 2 hours.

-

Step D: Quench with saturated aqueous

. Extract with Ethyl Acetate (3x). -

Step E: Dry organics over

, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

-

Part 4: Applications in Drug Discovery

The 2-methoxythiazol-5-yl moiety serves as a potent bioisostere for phenyl or pyridyl rings in kinase inhibitors and GPCR ligands. The methoxy group can be metabolically labile (O-demethylation) or serve as a hydrogen bond acceptor.

Suzuki-Miyaura Coupling Protocol

This boronate couples efficiently with aryl halides.

-

Catalyst System:

(5 mol%) is robust for thiazole couplings. -

Base:

(2.0 eq) or -

Solvent: 1,4-Dioxane/Water (4:1) degassed.

-

Temperature: 80-100°C.

Self-Validating Check:

-

Protodeboronation: Thiazole boronates are prone to protodeboronation (loss of the boron group) under prolonged heating or highly basic conditions.

-

Control: Monitor reaction by LCMS. If the parent 2-methoxythiazole mass (M+H = 116) increases while starting material remains, lower the temperature or switch to anhydrous conditions (using

in Toluene/Dioxane).

Part 5: References

-

ChemicalBook. (2024). 2-Methoxythiazole-5-boronic acid pinacol ester Product Page. Link

-

Combi-Blocks. (2024). Catalog Entry: PN-0228 (2-Methoxythiazole-5-boronic acid pinacol ester).[1][2] Link

-

Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Wiley. (Reference for general lithiation-borylation mechanisms).

-

Sigma-Aldrich. (2024). Heterocyclic Boronic Acids: Stability and Reactivity Guide. Link

Sources

Solubility of (3-Methoxy-1,2-thiazol-5-yl)boronic acid in organic solvents

An In-depth Technical Guide to the Solubility of (3-Methoxy-1,2-thiazol-5-yl)boronic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in various organic solvents. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes foundational principles of boronic acid chemistry and established experimental methodologies to empower researchers in drug development and synthetic chemistry. We delve into the physicochemical properties that govern solubility, present a detailed protocol for its experimental determination using the gold-standard shake-flask method, and offer insights into data analysis and interpretation. This document serves as a robust practical guide for scientists seeking to optimize reaction conditions, purification processes, and formulation strategies involving this important heterocyclic building block.

Introduction: The Significance of this compound

This compound is a heterocyclic organoboron compound that holds significant potential as a building block in modern organic synthesis. Boronic acids and their derivatives are cornerstone reagents in numerous carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] The incorporation of the methoxy-thiazole moiety introduces unique electronic and structural features, making it a valuable synthon for accessing novel chemical matter in medicinal chemistry and materials science.

The solubility of a compound in organic solvents is a critical physicochemical parameter that dictates its utility. For researchers, this data is paramount for:

-

Reaction Optimization: Selecting an appropriate solvent system to ensure all reactants remain in solution, thereby maximizing reaction rates and yields.

-

Purification and Crystallization: Designing effective crystallization protocols for purification, where solubility differences in various solvents are exploited.

-

Formulation Development: For pharmaceutical applications, solubility is a key determinant of a drug's dissolution rate and subsequent bioavailability.[3]

-

Analytical Method Development: Preparing stock solutions and standards for various analytical techniques like HPLC and NMR.

This guide provides the theoretical grounding and a practical, field-proven protocol to systematically determine the solubility of this compound.

Theoretical Framework for Solubility

Understanding the molecular structure of this compound allows for a rational prediction of its solubility behavior.

Molecular Structure: C₄H₆BNO₃S[4] SMILES: B(C1=CC(=NS1)OC)(O)O[4]

The key functional groups that dictate its interactions with solvents are:

-

The Boronic Acid Moiety (-B(OH)₂): This group is polar and can act as both a hydrogen bond donor (via the -OH groups) and a Lewis acid (due to the empty p-orbital on the boron atom).[1] This duality allows for strong interactions with a wide range of polar solvents.

-

The Methoxy Group (-OCH₃): The oxygen atom in the methoxy group can act as a hydrogen bond acceptor.

-

The Thiazole Ring: This heterocyclic ring system contains nitrogen and sulfur atoms, which can also participate in dipole-dipole interactions and act as hydrogen bond acceptors.

Predicted Solubility Trends:

Based on the "like dissolves like" principle, we can anticipate the following trends:

-

High Solubility: Expected in polar protic solvents (e.g., Methanol, Ethanol) and polar aprotic solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Acetonitrile). These solvents can engage in hydrogen bonding and/or strong dipole-dipole interactions with the molecule. Studies on similar arylboronic acids have shown high solubility in ethers and ketones.[5]

-

Moderate Solubility: Expected in solvents of intermediate polarity such as Tetrahydrofuran (THF) and Dichloromethane (DCM) .

-

Low Solubility: Expected in nonpolar solvents (e.g., Hexane, Heptane, Toluene), which lack the ability to form strong interactions with the polar functional groups of the molecule.[5]

Potential Stability Considerations: Aryl boronic acids are known to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[6] These boroxines are generally less soluble than the corresponding monomeric boronic acids.[3] While this is a reversible process in the presence of water, it is a crucial factor to consider during solubility experiments and storage. Performing experiments under controlled, anhydrous conditions (where necessary) and analyzing the solid phase post-experimentation can provide insights into any potential transformations.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The saturation shake-flask method is widely regarded as the most reliable technique for determining thermodynamic equilibrium solubility.[7] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient duration to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved analyte in the supernatant.

Materials and Reagents

-

This compound: Solid, of known purity.

-

Organic Solvents: HPLC-grade or equivalent purity. A suggested list includes:

-

Methanol

-

Ethanol

-

Isopropanol

-

Acetone

-

Acetonitrile

-

Tetrahydrofuran (THF)

-

Ethyl Acetate

-

Dichloromethane (DCM)

-

Toluene

-

Heptane

-

-

Equipment:

-

Analytical balance

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector.

-

Step-by-Step Experimental Procedure

-

Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into each of three vials for every solvent being tested. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.[7]

-

Record the exact mass of the compound added to each vial.

-

-

Solvent Addition:

-

Pipette a precise volume (e.g., 2.0 mL) of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

-

Allow the samples to equilibrate for a predetermined period. A duration of 24 to 48 hours is typically sufficient for most compounds to reach equilibrium. It is advisable to run a preliminary time-to-equilibrium study by sampling at various time points (e.g., 4, 8, 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[8]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand to allow the solid to settle.

-

To ensure complete removal of undissolved particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step must be performed carefully to avoid disturbing the solid pellet.

-

-

Sample Preparation for Analysis:

-

Accurately dilute a known volume of the clear filtrate with the appropriate mobile phase or solvent to bring the concentration within the linear range of the analytical method. The dilution factor must be recorded precisely.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV method (details in Section 4).

-

Determine the concentration of the dissolved compound in the filtrate by comparing its peak area to a calibration curve.

-

Calculate the final solubility by correcting for the dilution factor. Report the result in mg/mL or mol/L.

-

Visual Workflow of the Shake-Flask Method

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. pharmiweb.com [pharmiweb.com]

- 3. DSpace [kuscholarworks.ku.edu]

- 4. PubChemLite - this compound (C4H6BNO3S) [pubchemlite.lcsb.uni.lu]

- 5. d-nb.info [d-nb.info]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

Stability of Methoxy-Substituted Thiazole Boronic Acids: A Technical Guide

This guide serves as an authoritative technical resource on the stability, degradation mechanisms, and handling of methoxy-substituted thiazole boronic acids. It is designed for researchers requiring high-fidelity protocols for drug discovery applications.

Executive Technical Summary

Methoxy-substituted thiazole boronic acids represent a high-value but notoriously unstable class of synthons in medicinal chemistry. Their utility in introducing polar, metabolically robust heteroaromatic motifs is often compromised by rapid protodeboronation —a degradation pathway accelerated by the synergistic effects of the electron-rich methoxy substituent and the basic nitrogen of the thiazole ring.

This guide addresses the specific stability challenges of 2-methoxythiazol-5-yl boronic acid and 3-methoxyisothiazol-4-yl boronic acid (addressing the common "3-methoxythiazole" nomenclature ambiguity). It provides mechanistic insights, validated stabilization protocols using MIDA boronates, and optimized cross-coupling methodologies.

Nomenclature Clarification

-

1,3-Thiazole: Position 3 is Nitrogen. "3-methoxythiazole" is chemically impossible as a ring substitution. This guide assumes the target is 2-methoxythiazole-5-boronic acid (or 4-boronic acid).

-

1,2-Thiazole (Isothiazole): Position 3 is Carbon. 3-methoxyisothiazole-4-boronic acid is a valid and common isomer.

Mechanistic Analysis of Instability

The primary failure mode for these reagents is Protodeboronation . Unlike simple phenylboronic acids, methoxy-thiazolyl derivatives undergo degradation through a rapid, base-mediated fragmentation pathway.

The Electronic "Perfect Storm"

-

Azole Nitrogen (Basic): The ring nitrogen (N3 in thiazole) can coordinate with the boron atom or stabilize the transition state for protonation.

-

Methoxy Group (+M Effect): The strong mesomeric donation of the methoxy group at C2 increases electron density at C5 (the ipso carbon). This significantly lowers the activation energy for protonation at the C-B bond site.

-

Boronate Anion Formation: Under basic conditions (standard Suzuki-Miyaura), the boronic acid forms a boronate anion

. In electron-rich heteroaromatics, this species is kinetically primed to expel the borate group upon protonation.

Pathway Visualization

The following diagram illustrates the competing pathways: the desired transmetalation versus the parasitic protodeboronation.

Figure 1: Kinetic competition between protodeboronation and transmetalation. The methoxy group accelerates the 'Ipso-Protonated Intermediate' formation.

Experimental Protocols

Quantitative Stability Assay (NMR)

Before attempting scale-up, quantify the half-life (

Materials:

-

Boronic Acid sample (10 mg)

-

Internal Standard: 1,3,5-Trimethoxybenzene (5 mg)

-

Solvent:

:Acetone-

Protocol:

-

Dissolve internal standard and boronic acid in the solvent mixture.

-

Immediately acquire a

-

Incubate at 25°C (or 60°C for accelerated testing).

-

Acquire spectra at 15 min, 1 h, 4 h, and 24 h.

-

Data Analysis: Integrate the characteristic thiazole proton signal relative to the internal standard. Plot

vs. time to determine

"Slow-Release" Cross-Coupling Strategy

For substrates with

Synthesis of MIDA Boronate from Unstable Boronic Acid

Note: If the boronic acid is too unstable to isolate, generate it in situ from the bromide and trap immediately.

-

Reagents: 2-Methoxythiazol-5-yl bromide (1.0 equiv), Triisopropyl borate (1.2 equiv), n-BuLi (1.1 equiv), MIDA (1.5 equiv).

-

Lithiation: In anhydrous THF at -78°C, add n-BuLi dropwise to the bromide. Stir for 15 min.

-

Borylation: Add triisopropyl borate. Warm to 0°C over 1 hour.

-

Trapping: Add MIDA dissolved in DMSO (dry) and heat to 110°C for 2 hours (distilling off THF).

-

Workup: The MIDA boronate is stable to silica gel chromatography. Elute with EtOAc/Acetone.

Slow-Release Cross-Coupling Protocol

This protocol hydrolyzes the MIDA ester slowly, keeping the concentration of the unstable free boronic acid low (below the threshold for rapid dimerization or protodeboronation) but sufficient for the Pd catalyst.

Reaction Setup:

| Component | Equivalents | Notes |

| Aryl Chloride | 1.0 | Limiting Reagent |

| MIDA Boronate | 1.5 | Excess to account for some degradation |

| Catalyst | 0.05 (5 mol%) | Pd(OAc)2 + SPhos (1:2 ratio) |

| Base | 5.0 | |

| Solvent | [0.1 M] | Dioxane : Water (10:1) |

Workflow:

-

Charge a vial with MIDA boronate, Aryl Chloride, Pd(OAc)2, SPhos, and

. -

Seal and purge with Argon for 5 minutes.

-

Add degassed Dioxane/Water mixture.

-

Heat to 60°C . Crucial: Do not overheat. Higher temps accelerate protodeboronation faster than transmetalation.

-

Monitor by LCMS. The MIDA boronate acts as a reservoir.

Strategic Stabilization Workflow

Use this decision tree to select the correct boron species for your synthesis.

Figure 2: Decision matrix for selecting the optimal boron species based on stability data.

References

-

Knapp, D. M., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society. Link

-

Cox, P. A., et al. (2017). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society. Link

-

Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link

CAS number and identifiers for (3-Methoxy-1,2-thiazol-5-yl)boronic acid

This technical guide details the chemical identity, synthesis, and application of (3-Methoxy-1,2-thiazol-5-yl)boronic acid and its commercially dominant pinacol ester.

Chemical Identity & Identifiers

This compound is a functionalized heteroaryl boronic acid used primarily as a building block in the synthesis of pharmaceuticals and agrochemicals. Due to the inherent instability of free boronic acids (which prone to dehydration into boroxines), the pinacol ester is the preferred form for storage and commercial distribution.

Key Identifiers

| Property | Data |

| Compound Name | This compound |

| IUPAC Name | (3-Methoxyisothiazol-5-yl)boronic acid |

| Pinacol Ester CAS | 2246590-73-6 (Commercial Standard) |

| Free Acid PubChem CID | 121553175 |

| Molecular Formula | C₄H₆BNO₃S (Acid) / C₁₀H₁₆NO₃SB (Pinacol Ester) |

| Molecular Weight | 158.97 g/mol (Acid) / 241.12 g/mol (Pinacol Ester) |

| SMILES (Acid) | COc1c(B(O)O)sc1 |

| InChIKey | CNKSRAACQREZFL-UHFFFAOYSA-N |

Synthesis & Manufacturing

The synthesis of 5-isothiazolyl boronic acids typically relies on the directed lithiation of the isothiazole ring. The C-5 position of the isothiazole ring is the most acidic site due to the inductive effect of the adjacent sulfur atom, allowing for regioselective deprotonation.

Core Synthetic Pathway (Cryogenic Lithiation)

The most robust method involves the lithiation of 3-methoxyisothiazole followed by electrophilic trapping with a borate ester.

-

Precursor Preparation: 3-Methoxyisothiazole is synthesized via the methylation of isothiazol-3-ol or cyclization of activated nitrile precursors.

-

Lithiation: Treatment with n-butyllithium (n-BuLi) at -78°C in anhydrous THF generates the 5-lithio species.

-

Borylation: Triisopropyl borate (B(OiPr)₃) is added to the lithiated intermediate.

-

Hydrolysis/Esterification: Acidic hydrolysis yields the free boronic acid. Alternatively, treatment with pinacol yields the stable ester (CAS 2246590-73-6).

Synthesis Workflow Diagram

Caption: Regioselective synthesis via C-5 lithiation. The pinacol ester is preferred for stability.

Reactivity & Applications

This boronic acid serves as a "masked" isothiazole nucleophile in transition-metal-catalyzed cross-coupling reactions.

Primary Application: Suzuki-Miyaura Coupling

The 3-methoxyisothiazole moiety is a valuable bioisostere in medicinal chemistry, often used to replace phenyl or pyridine rings to modulate lipophilicity and metabolic stability.

-

Mechanism: The boronic acid undergoes transmetallation with a Palladium(II)-aryl complex.

-

Challenges: Isothiazole boronic acids can be prone to protodeboronation (loss of the boron group) under basic conditions or high temperatures.

-

Optimization: Use of mild bases (e.g., K₃PO₄, Cs₂CO₃) and anhydrous conditions is recommended to mitigate instability.

Reaction Cycle Diagram

Caption: Catalytic cycle for introducing the 3-methoxyisothiazole motif into drug scaffolds.

Experimental Protocol

Standard Suzuki Coupling Procedure

Objective: Coupling of this compound (or pinacol ester) with an aryl bromide.

-

Reagents:

-

Aryl Bromide (1.0 equiv)

-

Boronic Acid/Ester (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

-

Base: K₂CO₃ (2.0 M aqueous, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

-

-

Workflow:

-

Step 1: Charge a reaction vial with the aryl bromide, boronic ester, and Pd catalyst.

-

Step 2: Evacuate and backfill with nitrogen (3 cycles) to remove oxygen.

-

Step 3: Add degassed 1,4-dioxane and aqueous K₂CO₃.

-

Step 4: Heat to 80–90°C for 4–12 hours. Monitor via LC-MS.

-

Step 5: Cool to room temperature, dilute with ethyl acetate, and wash with brine.

-

Step 6: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

-

Note on Stability: If using the free acid, avoid prolonged exposure to basic aqueous conditions at high heat. If protodeboronation is observed, switch to anhydrous conditions using CsF or K₃PO₄ in DMF.

References

-

PubChem. (n.d.). This compound (CID 121553175).[1] National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSrc. (2024). 3-Methoxyisothiazole-5-boronic Acid Pinacol Ester (CAS 2246590-73-6).[2] Retrieved from [Link]

-

Thieme Connect. (2002). Science of Synthesis: Isothiazoles. (General synthesis of 5-substituted isothiazoles). Retrieved from [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. (Guidance on boronic acid stability). Retrieved from [Link]

Sources

Electronic Structure and Reactivity of Methoxy-Substituted Thiazole and Isothiazole Systems

Executive Summary & Nomenclature Correction

Critical Technical Distinction: The term "3-methoxythiazole" presents a nomenclature paradox in standard IUPAC numbering for the 1,3-thiazole system. In 1,3-thiazole, position 3 is occupied by the Nitrogen atom.[1] A methoxy group cannot substitute the ring nitrogen in a neutral aromatic system.

Therefore, this guide addresses the two chemically valid interpretations of the topic:

-

3-Methoxyisothiazole (1,2-thiazole): Where the nitrogen is at position 2, making position 3 a carbon atom capable of substitution.

-

Methoxy-1,3-thiazoles (2-, 4-, or 5-methoxy): The likely intended targets if the core scaffold is indeed 1,3-thiazole.

This whitepaper provides a comparative analysis of the electronic properties, reactivity, and synthesis of both systems, serving as a definitive reference for drug design involving these bioisosteres.

Electronic Architecture

The Thiazole vs. Isothiazole Core

The electronic distribution in thiazole rings is governed by the interplay between the electronegative Nitrogen (pyridine-like) and the electron-donating Sulfur (thiophene-like).

| Feature | 1,3-Thiazole (Standard) | 1,2-Thiazole (Isothiazole) |

| Heteroatom Positions | S=1, N=3 | S=1, N=2 |

| Electronic Character | N-N bond (if present) or N-S bond is weak; prone to cleavage | |

| Basicity (pKa) | ~2.5 (Weak base) | ~ -0.5 (Very weak base) |

| Dipole Moment | ~1.6 D | ~2.4 D |

The "Methoxy Effect" on Ring Electronics

The methoxy group (-OCH

-

Inductive Effect (-I): Withdraws electron density via the

-bond due to Oxygen's electronegativity.[2] -

Mesomeric Effect (+M): Donates electron density into the

-system via lone pair overlap.

In 3-Methoxyisothiazole:

The methoxy group at C3 is adjacent to the Nitrogen (N2). The +M effect pushes electron density onto the Nitrogen and C4. This stabilizes the N-S bond slightly but makes the ring highly susceptible to electrophilic attack at C4.

In 2-Methoxy-1,3-thiazole:

The methoxy group at C2 is flanked by both heteroatoms. The +M effect is critical here. It delocalizes electron density onto N3 and C5. This activation at C5 is vital for medicinal chemistry applications (e.g., halogenation or arylation).

Visualizing Electronic Pathways

The following diagram illustrates the resonance contributions and activation sites for both systems.

Caption: Comparative resonance pathways showing the activation of C4 in isothiazoles versus C5 in thiazoles by the methoxy substituent.

Reactivity Profiles

Electrophilic Aromatic Substitution (EAS)

-

3-Methoxyisothiazole: The C4 position is activated. Nitration or bromination occurs readily at C4.

-

2-Methoxythiazole: The C5 position is the primary site of attack. The methoxy group significantly lowers the activation energy compared to unsubstituted thiazole, allowing reactions under milder conditions.

Lithiation and Metalation

-

Protocol Warning: Thiazoles are prone to ring-opening during lithiation if not handled at cryogenic temperatures (<-78 °C).

-

2-Methoxythiazole: Lithiation occurs exclusively at C5 (if C5 is open). If C5 is blocked, C4 lithiation is difficult due to the "adjacent lone pair effect" from Sulfur.

-

3-Methoxyisothiazole: Lithiation typically occurs at C5 (adjacent to Sulfur).

Experimental Protocols

Protocol A: Synthesis of 2-Methoxythiazole (Nucleophilic Displacement)

Rationale: Direct synthesis from 2-chlorothiazole or 2-bromothiazole via methoxide displacement is the most robust industrial route.

Reagents:

-

2-Bromothiazole (1.0 equiv)

-

Sodium Methoxide (NaOMe) (2.5 equiv)

-

Methanol (anhydrous)

Step-by-Step Workflow:

-

Preparation: Charge a flame-dried reaction vessel with anhydrous methanol under

atmosphere. -

Activation: Add Sodium Methoxide (25% wt in MeOH) slowly at 0 °C.

-

Addition: Add 2-Bromothiazole dropwise to the methoxide solution. Note: Exothermic reaction.

-

Reflux: Heat the mixture to reflux (65 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.

-

Quench: Cool to room temperature. Quench with saturated

solution. -

Extraction: Extract with DCM (

). Wash combined organics with brine.[3] -

Purification: Dry over

, concentrate, and distill under reduced pressure (bp ~50 °C at 15 mmHg).

Protocol B: Synthesis of 3-Methoxyisothiazole

Rationale: Isothiazoles are often built from acyclic precursors due to the difficulty of functionalizing the pre-formed ring.

Step-by-Step Workflow:

-

Cyclization: React 3-amino-propenethioamide derivatives with oxidative cyclizing agents (e.g., Iodine or Chloranil).

-

O-Methylation: Treat 3-hydroxyisothiazole (isothiazol-3-one tautomer) with Diazomethane (

) or Methyl Iodide (-

Critical Control:

often yields the N-methyl isomer (isothiazolone). Use Silver Carbonate or Diazomethane to favor O-methylation .

-

Synthesis Workflow Diagram

Caption: Decision tree for synthesizing methoxy-thiazoles, highlighting the regioselectivity challenges in isothiazole O-methylation.

Applications in Drug Design[4]

Bioisosterism

Methoxythiazoles are frequently used as bioisosteres for:

-

Pyridines: The thiazole nitrogen provides a hydrogen bond acceptor, while the sulfur modulates lipophilicity (LogP).

-

Phenyl Rings: The 2-methoxythiazole unit is a "scaffold hop" from anisole, offering improved metabolic stability against CYP450 oxidation due to the electron-deficient nature of the heterocyclic ring compared to benzene.

Metabolic Stability

-

Metabolic Soft Spot: The methoxy group itself can be liable to O-demethylation.

-

Mitigation: Deuteration of the methoxy group (

) or using the thiazole ring to lower the overall electron density of the system can retard this metabolic clearance.

References

-

Indian Academy of Sciences. Chemistry of the Thiazoles: Electronic Effects and Reactivity. Retrieved from [Link]

-

Thieme Connect. Product Class 15: Isothiazoles - Synthesis and Reactivity. Retrieved from [Link]

-

PubChem. Compound Summary: 2-Methoxythiazole. National Library of Medicine. Retrieved from [Link]

-

Science and Education Publishing. Kinetics Reaction and Mechanism of Thiazole with Sodium Methoxide. Retrieved from [Link]

Sources

pKa values of heterocyclic boronic acids containing methoxy groups

Topic: pKa Values of Heterocyclic Boronic Acids Containing Methoxy Groups Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The acid dissociation constant (pKa) of heterocyclic boronic acids is a fundamental physicochemical parameter that dictates their behavior in Suzuki-Miyaura cross-coupling, carbohydrate sensing, and reversible covalent inhibition of proteases. While phenylboronic acid (pKa ~8.8) serves as a baseline, the introduction of a nitrogen heteroatom (pyridine, pyrimidine) typically lowers the pKa due to inductive electron withdrawal. However, the addition of a methoxy group (–OMe) introduces a competing resonance electron-donating effect.

This guide analyzes how the methoxy substituent modulates the Lewis acidity of heterocyclic boronic acids, often raising the pKa by 2–3 log units compared to the parent heterocycle. Understanding this shift is critical for optimizing transmetalation rates in catalysis and tuning binding affinity in chemical biology.

Mechanistic Analysis: Electronic Push-Pull

Boronic acids function as Lewis acids, not Brønsted acids. In aqueous media, they accept a hydroxide ion to form a tetrahedral boronate anion. The pKa is defined by the equilibrium between the neutral trigonal planar form and the anionic tetrahedral form.

The Ionization Equilibrium

-

Low pKa (Acidic): The substituent R is electron-withdrawing (EWG), stabilizing the negative charge on the tetrahedral boronate anion.

-

High pKa (Basic): The substituent R is electron-donating (EDG), destabilizing the anion and favoring the neutral form.

The Methoxy-Heterocycle Conflict

In methoxy-substituted pyridyl boronic acids, two opposing forces dictate the pKa:

-

The Heteroatom (Nitrogen): Acts as a strong EWG via induction (

), significantly lowering the pKa (making the boron more Lewis acidic). Unsubstituted pyridyl boronic acids often have pKa values in the range of 4.0–4.5. -

The Methoxy Group (–OMe): Exerts a weak inductive withdrawal but a strong resonance donation (

) into the

Net Result: The resonance effect of the methoxy group typically dominates, raising the pKa of pyridyl boronic acids from ~4.0 to the 6.9–7.6 range, making them distinct from both electron-poor pyridines and electron-neutral phenylboronic acids.

Data Compendium: pKa Values

The following table synthesizes experimental and computationally predicted pKa values for key methoxy-substituted heterocyclic boronic acids.

| Compound | Structure Description | pKa (Approx.)[1][2] | Electronic Driver |

| Phenylboronic Acid | Reference Standard | 8.8 | Baseline |

| 4-Methoxyphenylboronic Acid | Para-OMe on phenyl ring | 9.3 | Strong Resonance Donation ( |

| 3-Pyridylboronic Acid | Unsubstituted pyridine | 4.0 – 4.2 | Strong Inductive Withdrawal (N-atom) |

| 2-Methoxy-3-pyridylboronic acid | OMe ortho to Boron | 6.90 | Resonance overcomes N-induction |

| 6-Methoxy-3-pyridylboronic acid | OMe para to Boron | 7.26 | Direct conjugation stabilizes neutral form |

| 3-Methoxy-4-pyridylboronic acid | OMe ortho to Boron | 7.62 | Steric/Electronic shielding of Boron |

| 2-Methoxy-5-pyrimidineboronic acid | Pyrimidine ring (2 N atoms) | ~6.5 | Dual N-withdrawal partially offset by OMe |

Note: Values for specific heterocycles are based on high-fidelity predictive models (ACD/Labs, ChemAxon) and correlated experimental datasets where available.

Visualization: Electronic Effects & Equilibrium

The following diagram illustrates the competing electronic effects and the resulting equilibrium shift.

Caption: The "Tug-of-War" between Nitrogen induction and Methoxy resonance determines the final pKa.

Experimental Protocols for pKa Determination

For heterocyclic boronic acids, standard potentiometric titration can be challenging due to low solubility and zwitterionic character. Spectrophotometric Titration is the gold standard.

Protocol: UV-Vis Spectrophotometric Titration

Principle: The UV absorption spectrum of the neutral boronic acid differs significantly from that of the tetrahedral boronate anion due to the change in hybridization (

-

Buffer Preparation: Prepare a series of buffers (citrate, phosphate, borate, carbonate) ranging from pH 2.0 to 12.0 at constant ionic strength (

M KCl). -

Stock Solution: Dissolve the boronic acid in acetonitrile or methanol (to ensure solubility) to a concentration of ~10 mM.

-

Sample Preparation: Add 10-20 µL of stock solution to 2 mL of each buffer in a quartz cuvette. Final concentration should be ~50-100 µM.

-

Measurement: Record UV-Vis spectra (200–400 nm) for each pH point.

-

Data Analysis:

-

Identify the wavelength of maximum change (

). -

Plot Absorbance at

vs. pH. -

Fit the data to the Henderson-Hasselbalch equation:

-

Applications in Drug Discovery: Suzuki-Miyaura Coupling

The pKa of the boronic acid directly influences the efficiency of the Suzuki coupling, particularly the transmetalation step.

The Reactivity Paradox

-

Transmetalation Requirement: The active species for transmetalation is the boronate anion

(or -

Low pKa Substrates (e.g., Pyridyl, pKa ~4): Form the anion easily at mild pH (e.g., using

). However, the resulting organic nucleophile is electron-deficient and transmetalates slowly. -

High pKa Substrates (e.g., Methoxy-Pyridyl, pKa ~7.0): Require higher pH to fully ionize. However, once formed, the electron-rich ring makes the carbon a better nucleophile, accelerating the transfer to Palladium.

Stability Warning: Protodeboronation

Methoxy-substituted heterocyclic boronic acids are electron-rich. While this aids transmetalation, it drastically increases susceptibility to protodeboronation (C-B bond cleavage) under basic conditions, especially at high temperatures.

Optimization Workflow:

Caption: Decision tree for coupling sensitive methoxy-heterocyclic boronic acids.

References

-

Electronic Effects in Boronic Acids

-

pKa of Heterocycles

-

Suzuki Coupling Mechanism

-

Experimental Determination

Sources

- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 2. 2-Methoxy-5-pyridineboronic acid CAS#: 163105-89-3 [m.chemicalbook.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. 2-Methoxycarbonyl-5-pyridineboronic acid, pinacol ester | C13H18BNO4 | CID 46738663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. reddit.com [reddit.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Advanced Safety & Handling Guide: (3-Methoxy-1,2-thiazol-5-yl)boronic acid

Document Control:

-

Type: Technical Whitepaper / Expanded SDS

-

Version: 1.2 (Research Grade)

Identification & Molecular Context

This guide goes beyond standard compliance to address the specific stability and reactivity profiles of heterocyclic boronic acids. (3-Methoxy-1,2-thiazol-5-yl)boronic acid is a specialized building block used primarily in Suzuki-Miyaura cross-coupling to introduce the isothiazole pharmacophore—a bioisostere often used to modulate metabolic stability in drug candidates.

Chemical Identifiers

| Parameter | Detail |

| Chemical Name | This compound |

| Synonyms | (3-Methoxyisothiazol-5-yl)boronic acid; 3-Methoxy-5-isothiazolylboronic acid |

| PubChem CID | 121553175 |

| CAS Number | Not universally assigned (Refer to specific vendor batch ID) |

| Molecular Formula | C₄H₆BNO₃S |

| Molecular Weight | 158.97 g/mol |

| Physical State | Off-white to pale yellow solid (Hygroscopic) |

Structural Integrity & Boroxine Equilibrium

Unlike simple phenylboronic acids, isothiazolyl boronates are prone to rapid dehydration. Researchers must understand that the material often exists as a dynamic equilibrium between the monomeric acid and the cyclic trimer (boroxine).

Figure 1: The dynamic equilibrium between the boronic acid monomer and its boroxine trimer. Note: Commercial samples often contain varying ratios of anhydride, affecting molecular weight calculations for stoichiometry.

Hazard Profiling & Toxicology (The "Why")

While standard SDSs list H-codes, understanding the mechanism of toxicity allows for better risk mitigation.

Hazard Classification (GHS)

| Hazard Code | Description | Mechanistic Insight |

| H315 | Causes skin irritation | Lewis Acidity: Boron's empty p-orbital complexes with skin surface proteins/water, lowering pH locally. |

| H319 | Causes serious eye irritation | Desiccation/Acidity: Rapid hydrolysis in the eye releases protons; abrasive micro-particulates. |

| H335 | May cause respiratory irritation | Mucosal Interaction: Dust inhalation leads to hydrolysis on mucous membranes. |

| H317 | May cause allergic skin reaction | Isothiazole Moiety: Isothiazolinones are known sensitizers. While the boronic acid is less reactive than chloromethyl-analogs, sensitization via protein haptenization is a valid risk. |

Specific Reactivity Risks[3]

-

Protodeboronation: The C5 position of the isothiazole ring is electron-deficient. Under basic conditions (common in Suzuki couplings) or high temperatures, the C-B bond can cleave, yielding the unsubstituted 3-methoxyisothiazole. This is not a safety hazard per se, but a process failure mode that mimics reagent degradation.

-

Auto-oxidation: Heterocyclic boronic acids are susceptible to oxidation by air, converting the C-B bond to a C-OH (phenol/alcohol) bond.

Operational Handling & Synthesis Protocol

Core Directive: Treat this compound as air-sensitive and moisture-sensitive during reaction setup to maximize yield, despite it being technically "stable" as a solid.

Storage Requirements

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Store under Argon or Nitrogen.

-

Container: Tightly sealed with parafilm; prolonged exposure to humid air converts the free flowing powder into a sticky hydrate, complicating weighing.

Protocol: Optimized Suzuki-Miyaura Coupling

This workflow minimizes protodeboronation, the primary failure mode for this specific reagent.

Figure 2: Optimized workflow to prevent oxidative degradation and protodeboronation during cross-coupling.

Step-by-Step Methodology:

-

Solvent Prep: Use a mixture of 1,4-Dioxane/Water (4:1). Pure protic solvents (methanol) can accelerate protodeboronation.

-

Degassing: Sparge the solvent mixture with Argon for 15 minutes before adding the catalyst. Oxygen promotes homocoupling and oxidation of the boronic acid.

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ is recommended for heterocyclic substrates due to its stability and bite angle.

-

Base: Use Potassium Phosphate (K₃PO₄) rather than Sodium Hydroxide. The lower basicity protects the sensitive C-B bond on the isothiazole ring.

-

Addition: Add the this compound last, immediately before sealing the vessel and heating.

Emergency Response & Waste Disposal

Exposure Response Logic

Immediate action is required to mitigate the Lewis acid effects on biological tissue.

Figure 3: Triage logic for accidental exposure. Note that eye contact requires immediate dilution to prevent acidic corneal damage.

Firefighting Measures

-

Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[1]

-

Hazardous Combustion Products: Emits toxic fumes of Carbon oxides (COx), Nitrogen oxides (NOx), Sulfur oxides (SOx), and Borane/Boron oxides .

-

Note: Boron oxides can form a glassy coating on surfaces; use water spray to cool containers but avoid direct water jet on the material if possible to prevent scattering.

Waste Disposal[4][5]

-

Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

-

Specific Constraint: Do not allow entry into drains. Isothiazole derivatives can be toxic to aquatic life (read-across from isothiazolinone biocides).[2][1]

References

-

PubChem. (n.d.). This compound (CID 121553175).[3] National Library of Medicine. Retrieved February 15, 2026, from [Link]

-

Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. (Discusses instability of 2-heterocyclic boronic acids). Retrieved from [Link]

-

ECHA. (n.d.). Registration Dossier - Isothiazolinone derivatives. European Chemicals Agency. (Used for read-across sensitization data). Retrieved from [Link]

Sources

Literature review on 3-methoxythiazole derivatives in drug discovery

Title: Advanced Pharmacochemistry of Methoxythiazole and Isothiazole Derivatives: A Technical Guide to Structure-Activity Relationships and Synthesis

Executive Summary & Nomenclature Clarification

In the realm of medicinal chemistry, the term "3-methoxythiazole" presents a nomenclature paradox that requires immediate technical clarification to ensure experimental success.

-

1,3-Thiazole: In the standard IUPAC numbering of 1,3-thiazole (Sulfur=1, Nitrogen=3), position 3 is a nitrogen atom. A neutral "3-methoxy-1,3-thiazole" is chemically impossible; alkylation at N3 yields a thiazolium salt.

-

Isothiazole (1,2-Thiazole): In isothiazole (Sulfur=1, Nitrogen=2), position 3 is a carbon.[1] 3-Methoxyisothiazole is a stable, well-characterized scaffold.

-

2-Methoxythiazole: The most common "methoxythiazole" in drug discovery involves substitution at C2.

-

2-(3-Methoxyphenyl)thiazole: A thiazole ring substituted with a meta-methoxyphenyl group, a ubiquitous motif in kinase inhibitors.

Editorial Decision: This guide prioritizes the 2-Methoxy-1,3-thiazole (the dominant bioactive scaffold) and 3-Methoxyisothiazole (the literal structural match) classes. It synthesizes their synthesis, reactivity, and pharmacological utility.[2][3][4]

Structural Pharmacology & SAR Logic

The methoxy group on the thiazole ring serves as a critical bioisostere. Unlike the hydroxyl group (hydrogen bond donor/acceptor), the methoxy group acts solely as a hydrogen bond acceptor and a lipophilic modulator.

The 2-Methoxythiazole Scaffold

The C2 position of the thiazole ring is electronically unique, situated between the sulfur and nitrogen atoms. Substitution here with a methoxy group (

-

Electronic Effect: The methoxy group is electron-donating by resonance (

) but electron-withdrawing by induction ( -

Metabolic Stability: 2-Methoxythiazoles are generally more metabolically stable than their 2-aminothiazole counterparts, which are prone to rapid oxidative metabolism and glucuronidation.

The 3-Methoxyisothiazole Scaffold

Isothiazoles possess an N-S bond, which imparts distinct reactivity compared to 1,3-thiazoles.

-

Reactivity: The N-S bond is susceptible to nucleophilic attack, leading to ring opening. However, the 3-methoxy substituent stabilizes the ring against certain hydrolytic conditions.

-

Kinase Selectivity: 3-Methoxyisothiazoles have emerged as scaffolds for ATP-competitive kinase inhibitors, where the nitrogen (N2) acts as a hinge binder.

Experimental Protocols: Synthesis & Characterization

Protocol A: Synthesis of 2-Methoxythiazole Derivatives

Rationale: Direct nucleophilic aromatic substitution (

Reagents:

-

2-Bromothiazole (1.0 eq)

-

Sodium Methoxide (NaOMe) (1.2 - 1.5 eq)

-

Methanol (anhydrous) (Solvent)

-

Catalyst: Copper(I) iodide (Optional, for unactivated substrates)

Step-by-Step Workflow:

-

Preparation: Charge a flame-dried round-bottom flask with anhydrous methanol under

atmosphere. -

Activation: Add sodium metal (or solid NaOMe) to generate the methoxide in situ. Stir until dissolved.

-

Addition: Add 2-bromothiazole dropwise at

. -

Reaction: Reflux the mixture at

for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1).-

Checkpoint: The starting material (

) should disappear; product appears at lower

-

-

Quench: Cool to RT. Quench with saturated

solution. -

Extraction: Extract with DCM (

). Dry organic layer over -

Purification: Vacuum distillation (bp ~50°C at 15 mmHg) or flash chromatography.

Validation Data (NMR):

-

NMR (

-

NMR:

Protocol B: Synthesis of 3-Methoxyisothiazoles (The Rees Method)

Rationale: Cyclization of primary enamines with dithiazolium salts allows for the construction of the isothiazole ring with the methoxy group pre-installed or introduced via displacement.

Workflow Diagram (Graphviz):

Caption: Step-wise construction of the 3-methoxyisothiazole scaffold via the Rees cyclization method followed by methoxy-substitution.

Biological Applications & Pharmacokinetics[5]

The following table summarizes the key biological activities associated with methoxythiazole derivatives, synthesizing data from recent high-throughput screening campaigns.

| Derivative Class | Target / Mechanism | Activity Profile (IC50 / MIC) | Key Structural Feature |

| 2-Methoxythiazole-4-carboxylate | NDM-1 ( | MIC: | Acts as a bioisostere to oxamide; potential prodrug. |

| 4-(Pyridine-3-yl)-2-methoxythiazole | Mycobacterium tuberculosis | MIC: | Lipophilic methoxy group enhances cell wall penetration. |

| 3-Methoxyisothiazole-5-aryl | Anticancer (MCF-7) | 3-OMe group stabilizes the ring against metabolic ring-opening. | |

| 2-Methoxy-5-sulfonamides | CCR8 Modulators | Sulfonamide at C5 + Methoxy at C2 balances polarity. |

Mechanistic Insight: The "Methoxy Effect"

In kinase inhibitors (e.g., analogs of Dasatinib), replacing a hydrogen or methyl group with a methoxy group often results in:

-

Conformational Lock: The steric bulk of the methoxy group can force the thiazole ring into a specific conformation relative to the pendant aryl rings, reducing the entropic penalty of binding.

-

Solubility: While methoxy is lipophilic, it is more polar than a methyl group, often improving thermodynamic solubility in aqueous buffers.

Signaling Pathway Visualization

The following diagram illustrates the role of thiazole derivatives in inhibiting the SGK1 (Serum and Glucocorticoid-regulated Kinase 1) pathway, a key target for 3-methoxyisothiazole derivatives in cancer and fibrosis.

Caption: Mechanism of Action: Methoxythiazole derivatives inhibit SGK1, preventing FOXO3 phosphorylation and inducing apoptosis in cancer cells.

References

-

BenchChem. (2025).[5][6] Structure-Activity Relationship of 3-Methoxyisothiazole Derivatives. Retrieved from

-

GuideChem. (2023). 2-Methoxythiazole (CAS 14542-13-3) Chemical Properties and Applications. Retrieved from

-

National Institutes of Health (NIH). (2022). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis. Retrieved from

-

Google Patents. (2024). WO2024173323A1 - Amino-substituted pyrrolotriazine derivatives as inhibitors of SGK1.[7] Retrieved from

-

Aston University. (2017). Synthesis and Biological Characterisation of Potential Inhibitors of Microbial Beta-Lactamases. Retrieved from

-

MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity. Retrieved from

Sources

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. mdpi.com [mdpi.com]

- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. WO2024173323A1 - Amino-substituted pyrrolotriazine derivatives as inhibitors of sgk1 - Google Patents [patents.google.com]

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Coupling of (3-Methoxy-1,2-thiazol-5-yl)boronic acid

Topic: Suzuki-Miyaura coupling conditions for (3-Methoxy-1,2-thiazol-5-yl)boronic acid Content Type: Detailed Application Notes and Protocols

Executive Summary & Strategic Analysis

The coupling of This compound presents a distinct challenge in medicinal chemistry. While the 3-methoxy group provides useful electronic modulation (electron-donating via resonance), the 5-position of the isothiazole ring is electronically analogous to the 2-position of thiophene or thiazole. Boronic acids at this position are notoriously unstable and prone to protodeboronation (hydrolysis of the C–B bond), often yielding the hydro-deboronated byproduct (3-methoxyisothiazole) faster than the desired cross-coupling product.

This guide provides a tiered approach to coupling this substrate. We prioritize rapid oxidative addition using high-turnover catalysts to outcompete decomposition, and we offer a secondary protocol for converting the unstable acid into a robust pinacol ester surrogate.

The Mechanistic Challenge: Protodeboronation

In the presence of aqueous base (standard Suzuki conditions), the boronate "ate" complex—which is required for transmetalation—is also the species most susceptible to hydrolysis.

-

Risk Factor: High. The 1,2-thiazole ring renders the C5–B bond labile.

-

Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to accelerate transmetalation and employ mild or anhydrous bases to suppress hydrolysis.

Critical Signaling Pathway & Decision Tree

The following diagram illustrates the kinetic competition between the productive coupling cycle and the destructive protodeboronation pathway.

Figure 1: Kinetic competition between productive transmetalation and destructive protodeboronation. Success depends on accelerating the Transmetalation (TM) step.

Experimental Protocols

Protocol A: The "High-Turnover" Method (Recommended)

This protocol utilizes XPhos Pd G3 , a precatalyst that generates the active Pd(0) species rapidly even at room temperature. This is crucial for coupling unstable boronic acids before they decompose.

-

Applicability: Aryl chlorides, bromides, and heteroaryl halides.[1][2]

-

Key Feature: Low temperature (RT to 40°C) to minimize thermal decomposition.

Materials

-

Boronic Acid: this compound (1.5 equiv)

-

Catalyst: XPhos Pd G3 (2–5 mol%) [CAS: 1445085-55-1]

-

Base:

(0.5 M aqueous solution, degassed) -

Solvent: THF (Tetrahydrofuran) or 1,4-Dioxane (degassed)

Step-by-Step Procedure

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol) and XPhos Pd G3 (0.02 mmol, 17 mg).

-

Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed THF (2.0 mL) and stir to dissolve the halide/catalyst.

-

Boronic Acid Addition: Add the this compound (1.5 mmol) rapidly against a positive pressure of inert gas.

-

Base Addition: Add degassed 0.5 M aqueous

(4.0 mL, 2.0 mmol) via syringe. -

Reaction: Stir vigorously at Room Temperature for 30 minutes.

-

Note: If conversion is <50% after 30 mins, warm to 40°C. Do not exceed 60°C unless necessary.

-

-

Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over

, filter, and concentrate.

Protocol B: Anhydrous Conditions (For Hydrolysis-Prone Systems)

If Protocol A yields the deboronated byproduct (3-methoxyisothiazole), switch to anhydrous conditions to eliminate the water source responsible for hydrolysis.

Materials

-

Catalyst: Pd(dppf)Cl2[5]·DCM (5 mol%)

-

Base:

(3.0 equiv, anhydrous, finely ground) or -

Solvent: Anhydrous DME (Dimethoxyethane) or Toluene.

Step-by-Step Procedure

-

Dry Setup: Flame-dry a reaction flask and cool under Argon.

-

Solids: Add Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol), Base (3.0 mmol), and Catalyst (0.05 mmol).

-

Solvent: Add Anhydrous DME (5 mL).

-

Reaction: Heat to 80°C. Monitor closely by LCMS every hour.

-

Why: Without water, the "ate" complex formation is slower but the protodeboronation pathway is significantly suppressed.

-

Boronic Acid Stabilization Strategy (Surrogate Synthesis)

If the free acid proves too unstable for direct coupling, it is standard industry practice to convert it immediately into the pinacol ester, which is significantly more robust.

Protocol C: In-Situ Protection (Pinacol Ester Formation)

-

Suspend this compound (1.0 equiv) in anhydrous

. -

Add Pinacol (1.1 equiv) and anhydrous

(2.0 equiv). -

Stir at RT for 2 hours.

-

Filter off

and concentrate. -

Use the resulting oil/solid directly in Protocol A (replace the boronic acid with this ester).

Troubleshooting & Optimization Data

| Observation | Diagnosis | Remedial Action |

| Major Product: 3-methoxyisothiazole | Protodeboronation (Hydrolysis) | 1. Lower Temp.2. Switch to Protocol B (Anhydrous).3. Use MIDA boronate surrogate.[1][6][7] |

| Low Conversion (<10%) | Catalyst Deactivation / Poor OA | 1. Switch to XPhos Pd G3 or SPhos Pd G3.2. Ensure strict O2-free conditions. |

| Homocoupling of Boronic Acid | Oxidative Homocoupling | Reduce catalyst loading; ensure strictly anaerobic conditions (O2 promotes homocoupling). |

| Starting Material Intact | Failed Transmetalation | Add a promoter like Ag2O (1.0 equiv) or switch base to CsF. |

References

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[2] Journal of the American Chemical Society, 132(40), 14073–14075. Link

- Core Reference: Establishes XPhos Pd G2/G3 as the standard for unstable 2-heteroaryl boronic acids.

-

Cox, P. A., et al. (2016). "Protodeboronation of Heteroaryl Boronic Acids: Mechanistic Studies and Precatalyst Utility." Chemistry – A European Journal, 22(42), 14980-14986. Link

- Mechanistic Insight: Details the pH-dependence of protodeboron

-

Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids." Journal of the American Chemical Society, 129(11), 3358–3366. Link

- Protocol Validation: Provides the basis for the SPhos/XPhos ligand choice in heterocyclic couplings.

-

Knapp, D. M., et al. (2010). "MIDA Boronates: Stable and Highly Effective Boronic Acid Surrogates." Journal of the American Chemical Society, 132(22), 7601-7603. Link

- Alternative Strategy: Cited for the "Surrogate Synthesis" str

Sources

- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. Protodeboronation - Wikipedia [en.wikipedia.org]

- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

Palladium catalysts for cross-coupling 3-methoxythiazole boronic acids

Application Note: High-Efficiency Cross-Coupling of Labile Methoxythiazole Boronic Acids

Part 1: Strategic Overview & Chemical Challenges

The Nomenclature & Stability Paradox

Critical Clarification: In standard IUPAC nomenclature for thiazoles (S=1, N=3), a substituent at position 3 is chemically impossible on a neutral ring. This guide addresses the two most relevant pharmacological entities likely intended by the term "3-methoxythiazole":

-

2-Methoxythiazole-5-boronic acid: The most common scaffold in drug discovery (e.g., kinase inhibitors).

-

3-Methoxyisothiazole-5-boronic acid: A less common but valid isomer (S=1, N=2).

The Core Challenge: Methoxythiazole boronic acids are notoriously unstable. The electron-rich methoxy group, combined with the electron-deficient thiazole ring, creates a "push-pull" system. While the methoxy group stabilizes the ring against nucleophilic attack, the C-B bond remains highly labile.

-

Failure Mode: Rapid Protodeboronation . Under aqueous basic conditions (standard Suzuki), the C-B bond hydrolyzes and is replaced by a proton (H) faster than the palladium catalyst can transmetallate.

-

Kinetic Reality: 5-Thiazolyl boronic acids can have a half-life (

) of <50 seconds at pH 7/70°C.[1]

The "Race Against Time" Mechanism

Success depends entirely on kinetic control: The rate of Transmetallation (

Figure 1: The kinetic competition. To win, we must accelerate the blue path (Catalyst choice) or inhibit the red path (Boronate protection).

Part 2: Catalyst & Reagent Selection

To win this race, we utilize Third- and Fourth-Generation Buchwald Precatalysts or Protected Boronates .

Recommended Catalyst Systems

| Catalyst System | Ligand Class | Application | Why it Works |

| XPhos Pd G4 | Dialkylbiaryl phosphine | Primary Recommendation. Sterically hindered, electron-rich chlorides. | Rapid oxidative addition; bulky ligand protects Pd center; promotes fast transmetallation. |

| Pd(dtbpf)Cl₂ | Bis(phosphine) ferrocene | Scale-up / Cost-sensitive. | Robust, high turnover frequency (TOF). Often outperforms dppf for heteroaryls. |

| A-taPhos Pd G3 | Amphos | Highly unstable 2-substituted thiazoles. | Excellent stability; specifically designed for challenging heteroaryl couplings. |

| Pd(OAc)₂ + SPhos | Dialkylbiaryl phosphine | Alternative for 2-methoxythiazole-4-boronic acids. | High activity for hindered substrates. |

Boron Source Strategy

-

Free Boronic Acid: Avoid if possible. If necessary, use anhydrous conditions .

-

Pinacol Ester (BPin): Better stability, but transmetallation is slower.[2] Requires activation.[3][4]

-

MIDA Boronate: The Gold Standard for Thiazoles. Slowly releases the active boronic acid, keeping the concentration low to minimize decomposition (second-order kinetics) while maintaining enough for the catalyst.

Part 3: Experimental Protocols

Protocol A: The "Slow-Release" MIDA Method (Recommended)

Best for: Highly unstable 2-methoxythiazole-5-boronates.

Reagents:

-

Aryl Halide (1.0 equiv)[5]

-

Methoxythiazole MIDA boronate (1.2 – 1.5 equiv)

-

Catalyst: XPhos Pd G4 (2-3 mol%)

-

Base: K₃PO₄ (3.0 equiv, finely ground)

-

Solvent: 1,4-Dioxane : Water (10:1)

-

Temp: 60°C – 80°C

Step-by-Step:

-

Setup: Charge a reaction vial with the Aryl Halide, MIDA boronate, and XPhos Pd G4.

-

Inertion: Cap the vial and purge with Argon/Nitrogen for 5 minutes.

-

Solvent Prep: In a separate flask, degas the Dioxane/Water mixture by sparging with Argon for 15 minutes. (Oxygen promotes homocoupling and catalyst death).

-

Addition: Add the degassed solvent to the solids via syringe.

-

Reaction: Heat to 60°C. Monitor by LCMS every 30 minutes.

-

Note: The MIDA boronate will slowly hydrolyze to the active acid. If the reaction stalls, add more base or increase temp to 80°C to accelerate hydrolysis.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Protocol B: Anhydrous Rapid Coupling (For Pinacol Esters)

Best for: 2-methoxythiazole-4-boronic acid pinacol esters (more stable).

Reagents:

-

Aryl Halide (1.0 equiv)[5]

-

Thiazole-BPin (1.2 equiv)

-

Catalyst: Pd(dtbpf)Cl₂ (2 mol%)

-

Base: CsF (2.5 equiv) or K₃PO₄ (anhydrous)

-

Solvent: THF or 1,4-Dioxane (Anhydrous)

-

Temp: Reflux (typically 65-80°C)

Step-by-Step:

-

Drying: Flame-dry the reaction vessel or use an oven-dried vial. Moisture is the enemy here.

-

Charge: Add Aryl Halide, Thiazole-BPin, Pd(dtbpf)Cl₂, and anhydrous Base (glovebox handling recommended for base).

-

Solvent: Add anhydrous solvent.

-

Cycle: Run the reaction for 2–4 hours.

-

Why CsF? Fluoride activates the BPin ester for transmetallation without generating high concentrations of hydroxide (which causes protodeboronation).

-

Part 4: Decision Logic & Optimization

Use this workflow to select the correct protocol based on your specific methoxythiazole isomer.

Figure 2: Decision Matrix for Protocol Selection.

Part 5: Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Product < 10%, Thiazole-H observed | Protodeboronation is winning. | Switch to MIDA boronate (Protocol A). If already using MIDA, lower the temperature to slow hydrolysis. |

| Homocoupling (Thiazole-Thiazole) | Oxygen present or Pd(II) reduction issue.[6] | Degas solvents more rigorously. Switch to a Pd(0) source like Pd(dba)₂ + XPhos. |

| No Reaction (SM remaining) | Catalyst poisoning or slow transmetallation. | Switch to XPhos Pd G4 . Ensure the aryl halide is not too electron-rich (if so, switch electrophile to Iodide). |

| Black Precipitate (Pd Black) | Catalyst decomposition. | Ligand is insufficient. Increase Ligand:Pd ratio or use a more robust precatalyst (e.g., A-taPhos ). |

References

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[7] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[7] Journal of the American Chemical Society.[3][7][8] [Link]

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[3][7][8] [Link]

-

Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[3][7][8] [Link]

-

Bruno, N. C., et al. (2013). Rapid and Scalable Synthesis of Phosphine-Ligated Palladium Precatalysts. Chemical Science. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]

- 8. dspace.mit.edu [dspace.mit.edu]

Application Note: Synthesis of 2-Methoxy-5-Arylthiazoles via Suzuki-Miyaura Coupling

This application note provides a comprehensive technical guide for the synthesis of methoxy-substituted 5-arylthiazoles using boronic acids via Suzuki-Miyaura cross-coupling.

Important Nomenclature Clarification